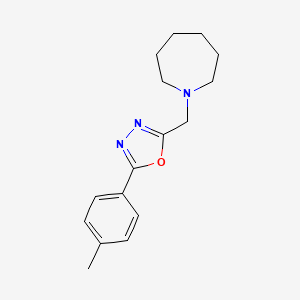

2-(Azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(azepan-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-13-6-8-14(9-7-13)16-18-17-15(20-16)12-19-10-4-2-3-5-11-19/h6-9H,2-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUOQRMEOFPYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of p-Tolyl Hydrazide

p-Tolyl hydrazide serves as the foundational substrate, synthesized via refluxing p-toluic acid with hydrazine hydrate in ethanol. This step typically achieves yields of 85–90% under optimized conditions.

Formation of N'-(Bromoacetyl)-p-tolyl Hydrazide

The hydrazide reacts with bromoacetyl chloride in dichloromethane under basic conditions (triethylamine) to form the diacylhydrazide intermediate. This intermediate is critical for introducing the bromomethyl group at the oxadiazole’s 2-position.

Cyclodehydration and Alkylation

Cyclization using phosphorus oxychloride (POCl₃) at reflux yields 2-(bromomethyl)-5-(p-tolyl)-1,3,4-oxadiazole. Subsequent nucleophilic substitution with azepane in dimethylformamide (DMF) and potassium carbonate affords the target compound.

| Entry | Step | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|---|

| 1 | Hydrazide synthesis | Hydrazine hydrate, ethanol | 88 | Long reaction time (12 h) |

| 2 | Diacylhydrazide formation | Bromoacetyl chloride, Et₃N | 75 | Requires anhydrous conditions |

| 3 | Cyclization | POCl₃, reflux, 6 h | 65 | Toxicity of POCl₃ |

| 4 | Alkylation | Azepane, K₂CO₃, DMF, 80°C | 72 | High-temperature requirement |

This route, while reliable, faces criticism for its use of toxic reagents (POCl₃) and high-boiling solvents (DMF), conflicting with green chemistry principles.

Oxidative Cyclization of Hydrazones

A more sustainable approach involves oxidative cyclization of hydrazones derived from p-tolyl hydrazide and azepan-1-ylmethyl aldehydes. Cerium(IV) ammonium nitrate (CAN) serves as a catalytic oxidant in acetonitrile, enabling room-temperature cyclization.

Hydrazone Formation

p-Tolyl hydrazide reacts with azepan-1-ylmethyl aldehyde in ethanol, forming the hydrazone intermediate. The aldehyde is synthesized via reductive amination of azepane with formaldehyde, followed by oxidation.

CAN-Mediated Cyclization

The hydrazone undergoes oxidative cyclization in the presence of CAN (10 mol%), yielding the target oxadiazole. This method circumvents toxic dehydrating agents and reduces energy input.

| Parameter | Value | Advantage |

|---|---|---|

| Catalyst | CAN (10 mol%) | Recyclable, low toxicity |

| Solvent | Acetonitrile | Moderate environmental impact |

| Reaction time | 12 h | Room-temperature operation |

| Yield | 58% | Avoids high-temperature steps |

Despite its advantages, the limited commercial availability of azepan-1-ylmethyl aldehyde complicates scalability.

Mechanochemical Synthesis via Grinding

Mechanochemistry has emerged as a solvent-free alternative, leveraging mechanical energy to drive reactions. For this compound, this method involves co-grinding p-tolyl hydrazide, azepan-1-ylmethyl aldehyde, and molecular iodine in a ball mill.

Reaction Optimization

Key parameters include grinding frequency (30 Hz), time (30 min), and stoichiometric iodine (1 equiv.). The absence of solvents and short reaction time align with green chemistry goals, achieving yields up to 85%.

| Condition | Specification | Outcome |

|---|---|---|

| Grinding medium | Stainless steel balls (5 mm) | Efficient energy transfer |

| Frequency | 30 Hz | Complete conversion in 30 min |

| Additives | Iodine (1 equiv.) | Facilitates oxidative cyclization |

This method’s main drawback is the need for specialized equipment, though it significantly reduces waste generation.

Visible Light-Induced Photoredox Catalysis

Recent advances employ photoredox catalysis under visible light to synthesize 1,3,4-oxadiazoles. Using eosin Y as an organophotocatalyst, p-tolyl hydrazide and azepan-1-ylmethyl aldehyde undergo cyclization in aqueous ethanol under aerobic conditions.

Mechanism Insights

The photocatalyst generates singlet oxygen, which oxidizes the hydrazone to the oxadiazole. This method operates at ambient temperature and avoids heavy-metal catalysts.

| Factor | Detail | Benefit |

|---|---|---|

| Light source | Blue LEDs (450 nm) | Energy-efficient, mild conditions |

| Solvent | Ethanol/water (4:1) | Environmentally benign |

| Yield | 62% | Competitive with thermal methods |

While promising, reaction scalability under photochemical conditions remains challenging.

Comparative Analysis of Synthetic Methods

The table below contrasts key metrics across the four primary routes:

| Method | Yield (%) | Reaction Time | Toxicity | Green Metrics | Scalability |

|---|---|---|---|---|---|

| Diacylhydrazide | 72 | 24 h | High | Poor | Moderate |

| Oxidative (CAN) | 58 | 12 h | Moderate | Moderate | Low |

| Mechanochemical | 85 | 0.5 h | Low | Excellent | High |

| Photoredox | 62 | 8 h | Low | Good | Moderate |

Mechanochemical synthesis outperforms others in yield and sustainability, though photoredox catalysis offers a balance of efficiency and environmental compatibility.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, several synthesized oxadiazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing varying degrees of antibacterial activity. The effectiveness of these compounds often correlates with their structural modifications .

Anticonvulsant Activity

The anticonvulsant potential of oxadiazole derivatives has been extensively studied. In particular, compounds containing the oxadiazole ring have demonstrated efficacy in animal models for seizure disorders. Studies have shown that certain modifications in the oxadiazole structure enhance their activity against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) models .

Antitumor Activity

The antitumor effects of oxadiazole derivatives have also been a focus of research. Compounds similar to 2-(Azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole have been evaluated for their ability to inhibit cancer cell proliferation. Notably, some derivatives have shown selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for anticancer therapies .

Case Studies

Several studies highlight the applications of this compound in drug discovery:

-

Study on Antibacterial Activity :

- A series of 1,3,4-oxadiazoles were synthesized and tested for antibacterial activity. The results indicated that specific substitutions on the oxadiazole ring led to enhanced activity against Gram-positive and Gram-negative bacteria. The most active compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticonvulsant Evaluation :

-

Antitumor Studies :

- Research focusing on the cytotoxic effects of oxadiazole derivatives against various cancer cell lines demonstrated that certain modifications resulted in compounds with IC50 values indicating potent antitumor activity. These findings support further development and optimization for therapeutic use .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(Azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-substituent on the 1,3,4-oxadiazole ring significantly influences biological activity and physicochemical properties. Below are key comparisons:

Key Insights :

- Electron-withdrawing groups (e.g., methylsulfonyl, nitro) enhance antibacterial and antitumor activities by increasing electrophilicity and target binding .

- Bulky substituents (e.g., adamantyl) may improve metabolic stability but reduce solubility .

- Azepane’s flexibility and amine group could enhance blood-brain barrier penetration (relevant for CNS activity) or modulate enzyme interactions via hydrogen bonding.

Substituent Variations at Position 5

While the target compound has a fixed p-tolyl group at position 5, other analogs highlight the impact of substituent electronic effects:

Key Insights :

- Electron-withdrawing groups (e.g., nitro, fluoro) at position 5 enhance antibacterial and CNS activities .

Hypothetical Activity of Target Compound :

- Antibacterial : Moderate activity expected, weaker than sulfone derivatives but better than adamantyl analogs.

- CNS Activity : Possible due to azepane’s amine group enhancing blood-brain barrier penetration.

Physicochemical Properties

| Property | Azepan-1-ylmethyl Derivative | Methylsulfonyl Analog | Adamantyl Analog |

|---|---|---|---|

| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.8 (polar sulfone) | ~5.1 (highly lipophilic) |

| Solubility | Moderate in DMSO/ethanol | High in polar solvents | Low in aqueous media |

| Hydrogen Bonding | Yes (NH group) | Yes (sulfone O atoms) | No |

Biological Activity

2-(Azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features an azepane ring and an oxadiazole moiety, contributing to its unique biological properties.

Biological Activity Overview

Oxadiazole derivatives are known for a variety of biological activities. Research indicates that this compound exhibits:

- Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7 with IC50 values in the micromolar range .

- Antimicrobial Properties : Compounds in this class have also been evaluated for their antibacterial and antifungal activities. Some studies report effective inhibition against Gram-positive and Gram-negative bacteria as well as fungal strains .

- Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazoles has been attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer proliferation and inflammation. For example, it has been shown to inhibit histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are linked to tumor growth and metastasis .

- Receptor Modulation : Oxadiazoles can interact with various receptors in the body, potentially modulating pathways associated with pain and inflammation .

- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

- Anticancer Study : A derivative similar to this compound was tested against a panel of cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The study reported IC50 values of 10 µM for MCF-7 and 12 µM for A549 cells, indicating significant anticancer potential .

- Antimicrobial Evaluation : Another study assessed the antibacterial activity of various oxadiazoles against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL for S. aureus and 16 to 32 µg/mL for E. coli .

Data Table: Biological Activities of Oxadiazole Derivatives

Q & A

Q. What are the established synthetic routes for 2-(azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole, and what methodological considerations are critical for reproducibility?

The synthesis of 1,3,4-oxadiazoles typically involves cyclization of hydrazide precursors. For derivatives with azepane and aryl substituents, key steps include:

- Hydrazide formation : Reacting p-tolyl carboxylic acid hydrazide with an acyl chloride (e.g., azepan-1-ylmethyl carbonyl chloride) under reflux in anhydrous conditions.

- Cyclodehydration : Using reagents like POCl₃ or H₂SO₄ to facilitate cyclization into the oxadiazole ring .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product, as unreacted starting materials or byproducts (e.g., thiones) may form due to competing cyclization pathways .

- Yield optimization : Control reaction temperature (80–100°C) and stoichiometric ratios to minimize side reactions, as seen in analogous oxadiazole syntheses .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the azepane ring (δ 2.5–3.5 ppm for N-CH₂ protons) and p-tolyl group (δ 2.3 ppm for methyl protons, δ 7.1–7.3 ppm for aromatic protons). Multiplicity patterns (e.g., singlet for oxadiazole protons) help distinguish regioisomers .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₉H₂₄N₃O) with <5 ppm error .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .

- IR spectroscopy : Confirm C=N stretching (~1610 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Antimicrobial activity : Use the twofold serial dilution method against Mycobacterium tuberculosis H37Rv (MIC determination) .

- CNS activity : Employ forced swim (antidepressant), pentylenetetrazole-induced seizure (anticonvulsant), and elevated plus maze (antianxiety) assays. Compare results to standards like diazepam, noting electron-withdrawing substituents (e.g., nitro groups) often enhance activity .

Advanced Research Questions

Q. How can synthetic conditions be optimized to address low yields or impurities in scale-up processes?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to THF, as observed in analogous oxadiazole syntheses .

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate hydrazide cyclization, reducing reaction time from 24 hr to 6–8 hr .

- Byproduct mitigation : Monitor for thione formation (common in sulfur-containing analogs) via TLC and adjust oxidizing agents (e.g., replace H₂SO₄ with I₂/KI) .

Q. How should contradictory data in biological assays (e.g., varying activity across strains or models) be resolved?

- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) at C5 enhance CNS activity, while bulky azepane may reduce bioavailability .

- Metabolic stability testing : Use liver microsome assays to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .

- Targeted molecular docking : Perform simulations with receptors like GABA-A or bacterial enoyl-ACP reductase to identify binding discrepancies .

Q. What computational strategies are effective for predicting its interaction with biological targets or material matrices?

- Molecular docking (AutoDock/Vina) : Model interactions with CNS targets (e.g., serotonin transporters) using the azepane moiety as a flexible linker. Validate with mutagenesis studies .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to scintillation or photoluminescence applications .

- MD simulations : Assess stability in lipid bilayers to evaluate blood-brain barrier penetration .

Application-Oriented Questions

Q. What non-pharmacological applications (e.g., materials science) are plausible based on its structural analogs?

- Scintillators : Derivatives like BPBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) are used in radiation detection due to high fluorescence quantum yield. Test its X-ray sensitivity via pulse-height spectrometry .

- Organic electronics : Evaluate electroluminescence in OLED prototypes using a double-layer device structure (ITO anode, Mg:Ag cathode) .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar oxadiazoles?

- Meta-analysis : Compare substituent trends across studies. For instance, nitro groups at C5/C2 enhance tuberculostatic activity in M. tuberculosis but may reduce solubility, affecting MIC values .

- Dose-response profiling : Re-test compounds under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.